Introduction: The Strategic Importance of the Indoline Scaffold
Introduction: The Strategic Importance of the Indoline Scaffold
An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-2,3-dihydro-1H-indole
In the landscape of modern medicinal chemistry and organic synthesis, the indoline (2,3-dihydro-1H-indole) framework stands out as a "privileged scaffold." Its rigid, bicyclic structure is a cornerstone in a multitude of biologically active compounds. The strategic introduction of substituents onto this core allows for the fine-tuning of electronic and steric properties, profoundly influencing molecular interactions with biological targets. This guide focuses on a particularly valuable derivative: 4-methoxy-2,3-dihydro-1H-indole (also known as 4-methoxyindoline).
The placement of an electron-donating methoxy group at the 4-position of the benzene ring significantly modulates the electron density of the aromatic system. This structural feature enhances the molecule's utility as a versatile building block for more complex chemical entities.[1][2] Consequently, 4-methoxy-2,3-dihydro-1H-indole has become a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of novel materials.[2][3][4] This document provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and characterization for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. 4-Methoxy-2,3-dihydro-1H-indole is typically handled in its free base form or as a hydrochloride salt to improve solubility and stability.[1][3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 4-methoxy-2,3-dihydro-1H-indole | [1] |
| Synonyms | 4-Methoxyindoline | [3] |
| CAS Number | 7555-94-4 (Free Base) | Alfa Chemistry |
| 90609-70-4 (HCl Salt) | [1][3][5][6][7] | |
| Molecular Formula | C₉H₁₁NO (Free Base) | Santa Cruz Biotechnology |
| C₉H₁₂ClNO (HCl Salt) | [1] | |
| Molecular Weight | 149.19 g/mol (Free Base) | Santa Cruz Biotechnology |
| 185.65 g/mol (HCl Salt) | [1] | |
| Appearance | White crystal powder (Free Base) | Alfa Chemistry |
| Off-white to tan crystalline powder (HCl Salt) | [3] | |
| Purity | ≥95% | [5] |
Molecular Structure and Characterization
The structural identity and purity of 4-methoxy-2,3-dihydro-1H-indole are confirmed using standard analytical techniques.
Caption: Representative synthesis workflow from a nitroaromatic precursor.
Representative Protocol: Synthesis of 4-Methoxyindole
This protocol, adapted from established methods for substituted indoles, outlines the synthesis of the aromatic precursor, 4-methoxyindole. [8]The subsequent reduction to the target indoline is a standard procedure.
Causality: The synthesis begins with a nitro-substituted toluene derivative. The nitro group is a powerful electron-withdrawing group that activates the adjacent methyl group for condensation. The subsequent step is a reductive cyclization, where a reducing agent like activated zinc simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.
Step 1: Formation of the Enamine Intermediate
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To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 mL of Dimethylformamide (DMF), add 8.74 mL of N,N-dimethylformamide dimethyl acetal (DMFDMA) and 5.44 mL of pyrrolidine.
-
Reflux the mixture for 3 hours.
-
Concentrate the mixture to half its volume under reduced pressure.
-
Pour the remaining mixture into an ether/water mixture and extract with diethyl ether.
-
Wash the organic phase with a saturated NaCl solution, dry over MgSO₄, and evaporate the solvent to yield the crude enamine intermediate. [8] Step 2: Reductive Cyclization to 4-Methoxyindole
-
Prepare activated zinc by stirring zinc powder (150 mL) in 500 mL of 0.5N HCl for 1 hour at room temperature. Filter, wash with water until neutral, then with anhydrous ethanol and ether, and dry.
-
To a solution of 10 g of the enamine intermediate from Step 1 in 46 mL of acetic acid, add 31.6 g of activated zinc portionwise, maintaining the temperature between 20-30°C using an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the mixture. Extract the filtrate with ethyl acetate (EtOAc).
-
Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.
-
Evaporate the solvent and purify the residue by silica gel chromatography to yield 4-methoxyindole. [8] Step 3: Reduction to 4-Methoxy-2,3-dihydro-1H-indole
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The resulting 4-methoxyindole can be reduced to the target 4-methoxyindoline using various established methods, such as catalytic hydrogenation (H₂/Pd-C) or with reducing agents like sodium cyanoborohydride in an acidic medium.
Chemical Reactivity and Applications
The chemical behavior of 4-methoxy-2,3-dihydro-1H-indole is dictated by three main structural features: the secondary amine, the activated aromatic ring, and the aliphatic C2-C3 bond.
Caption: Key reactive sites of 4-methoxy-2,3-dihydro-1H-indole.
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Reactivity of the Secondary Amine: The nitrogen atom is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. This site is crucial for linking the indoline scaffold to other molecular fragments.
-
Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating, ortho-, para-directing group. [9]This significantly enhances the reactivity of the benzene ring towards electrophiles. Substitution is expected to occur primarily at the C5 and C7 positions, which are ortho and para to the methoxy group, respectively.
-
Oxidation: The dihydro-indole can be aromatized to the corresponding indole derivative under various oxidative conditions. This provides a synthetic route back to the fully aromatic system if required.
Core Applications in Drug Discovery and Synthesis
The true value of 4-methoxy-2,3-dihydro-1H-indole lies in its role as a versatile intermediate. [2]* Pharmaceutical Development: It is a foundational building block for synthesizing compounds targeting neurological disorders. [3][4][10]Its structure is also incorporated into potential anti-cancer and anti-inflammatory agents. [11][12]* Organic Synthesis: The defined reactivity of the molecule allows for its use in the controlled, stepwise construction of complex heterocyclic systems and natural product analogues. [2][3]* Materials Science: The electronic properties imparted by the methoxy-substituted indoline system are being explored for the development of novel organic electronic materials. [3][4]
Safety and Handling
While comprehensive toxicological data for 4-methoxy-2,3-dihydro-1H-indole is not fully established, data from the related compound 4-methoxyindole indicates that it should be handled with care. The compound is classified as an irritant. [12]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [13]* Precautionary Measures:
-
Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. [7] * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask (e.g., N95 type). * Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light. [7][11]Recommended storage is often at 0-8°C. [3]
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Conclusion
4-Methoxy-2,3-dihydro-1H-indole is a compound of significant strategic value in chemical and pharmaceutical research. Its unique combination of a saturated heterocyclic amine and an electronically activated aromatic ring provides a rich platform for synthetic diversification. The predictable reactivity, governed by the methoxy substituent, allows for the regioselective functionalization required to build complex molecular architectures. As the demand for novel therapeutics and advanced materials continues to grow, the importance of versatile and well-characterized building blocks like 4-methoxy-2,3-dihydro-1H-indole will undoubtedly increase, making a thorough understanding of its chemical properties essential for the modern scientist.
References
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J&K Scientific LLC. (n.d.). 4-Methoxyindole | 4837-90-5. Retrieved from [Link]
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Xiamen Aeco Chemical Co., Ltd. (n.d.). 4-Methoxyindole CAS:4837-90-5 - Comprehensive Overview and Applications. Retrieved from [Link]
- Taber, D. F., & Stachel, S. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 9(10), 3461-3474.
- Somei, M., Yamada, F., & Kunimoto, M. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES, 22(4), 797.
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